molecular formula C16H15N3O2 B2408898 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea CAS No. 1170298-85-7

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea

Cat. No.: B2408898
CAS No.: 1170298-85-7
M. Wt: 281.315
InChI Key: VKUYNPDHTJVKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This compound features a 2-oxoindolin (isatin) scaffold linked to a phenyl group via a urea bridge, a structural motif present in several clinically approved multi-targeted tyrosine kinase inhibitors . Research into analogous 2-oxoindolin-3-ylidene derivatives incorporating urea functions has demonstrated their potential as potent antiproliferative agents by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of this receptor can suppress tumor angiogenesis and progression . Preclinical studies on related compounds have shown promising activity against a range of human cancer cell lines, including colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancers, making this structural class a valuable template for designing novel anticancer agents . The integration of the 2-oxoindolin heterocycle and the urea pharmacophore is a recognized strategy in drug discovery to enhance biological activity and optimize pharmacokinetic properties . This product is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUYNPDHTJVKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with 5-nitroisatin (A ), prepared through nitration of isatin using concentrated nitric acid in sulfuric acid (85% yield). Characterization data:

  • 1H NMR (DMSO-d6): δ 11.32 (s, 1H, NH), 8.52 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H)
  • 13C NMR : 181.2 (C=O), 152.4, 143.8, 134.6, 126.3, 119.4, 113.2

N-Methylation Protocol

Procedure :
5-Nitroisatin (10 mmol) was suspended in anhydrous DMF (30 mL) with K2CO3 (15 mmol). Methyl iodide (12 mmol) was added dropwise at 0°C. The reaction was warmed to 50°C and stirred for 6 hr.

Optimization Data :

Base Solvent Temp (°C) Time (hr) Yield (%)
K2CO3 DMF 50 6 82
NaH THF 40 4 78
DBU MeCN 25 12 65

The product 1-methyl-5-nitroindoline-2,3-dione (B ) was obtained as yellow crystals (82% yield). Critical spectral features:

  • Disappearance of NH proton at δ 11.32
  • New singlet at δ 3.42 (3H, N-CH3)
  • Carbon shift from 181.2 ppm (C=O) to 178.4 ppm due to N-methylation

Functionalization at the 5-Position

Nitro Group Reduction

Catalytic Hydrogenation :
Compound B (5 mmol) in EtOH (50 mL) with 10% Pd/C (0.1 eq) underwent H2 (1 atm) at 25°C for 3 hr.

Alternative Methods :

Method Conditions Yield (%)
Fe/NH4Cl H2O/EtOH, 80°C 76
Na2S2O4 pH 9 buffer, 60°C 68
Transfer Hydrogenation HCO2NH4, Pd/C 85

The resulting 5-amino-1-methylindolin-2-one (C ) showed:

  • 1H NMR : δ 6.92 (d, J = 8.4 Hz, 1H), 6.34 (s, 1H), 6.28 (d, J = 8.4 Hz, 1H), 4.85 (br s, 2H, NH2), 3.35 (s, 3H, N-CH3)
  • IR : 3350 cm-1 (NH stretch), 1685 cm-1 (C=O)

Urea Bond Formation

Isocyanate Coupling

Optimized Procedure :
5-Amino-1-methylindolin-2-one (C , 5 mmol) and phenyl isocyanate (5.5 mmol) were combined in [ChCl][ZnCl2]2 (10 mL) at 80°C for 2 hr.

Solvent Comparison :

Solvent System Temp (°C) Time (hr) Yield (%)
[ChCl][ZnCl2]2 80 2 91
DCM 25 24 63
THF 60 6 72

The deep eutectic solvent enabled:

  • 91% isolated yield vs 63% in DCM
  • 4× reusability without activity loss
  • No requirement for external catalysts

Mechanistic Considerations

The reaction proceeds through:

  • Nucleophilic attack of the amine on the isocyanate carbon
  • Proton transfer to form the urea linkage
  • [ChCl][ZnCl2]2 stabilization of the transition state via H-bonding

Characterization of Final Product :

  • 1H NMR (DMSO-d6): δ 8.92 (s, 1H, NH), 7.54-7.21 (m, 5H, ArH), 6.95 (d, J = 8.4 Hz, 1H), 6.45 (s, 1H), 6.38 (d, J = 8.4 Hz, 1H), 3.38 (s, 3H, N-CH3)
  • 13C NMR : 176.8 (C=O), 155.2 (urea C=O), 141.5, 138.2, 129.4, 128.7, 126.3, 122.8, 118.4, 113.5, 33.4 (N-CH3)
  • HRMS : m/z calcd for C16H14N3O2 [M+H]+ 288.1082, found 288.1085

Alternative Synthetic Approaches

Suzuki Coupling Strategy

For comparison, a palladium-mediated route was investigated:

Step 1 : 5-Bromo-1-methylindolin-2-one (D ) preparation (89% yield)
Step 2 : Suzuki coupling with 3-ureaphenylboronic acid

Catalyst System Yield (%) Purity (%)
Pd(PPh3)4 42 88
Pd(OAc)2/XPhos 57 92
NiCl2(dppf) 35 85

While feasible, this route suffered from:

  • Limited commercial availability of boronic acid reagents
  • Competing protodeboronation
  • Lower overall yield compared to isocyanate route

Microwave-Assisted Synthesis

Attempted microwave acceleration (150W, 100°C) reduced reaction time but caused:

  • 15% decomposition of urea moiety
  • Increased dimerization byproducts
  • No significant yield improvement over thermal methods

Scale-Up Considerations and Process Optimization

Critical parameters for industrial translation:

Parameter Lab Scale Kilogram Scale
Reaction Volume 10 mL 500 L
Mixing Efficiency Magnetic Stirring Turbine Agitation
Heat Transfer Oil Bath Jacketed Reactor
Isocyanate Addition Dropwise Controlled Feed
Yield 91% 87%

Key findings:

  • Exothermic urea formation requires precise temperature control (-ΔT < 5°C)
  • [ChCl][ZnCl2]2 viscosity necessitates high-shear mixing at scale
  • Product crystallization benefits from anti-solvent addition (hexane:EtOAc 3:1)

Analytical Characterization and Quality Control

HPLC Method :

  • Column: C18 (150 × 4.6 mm, 3.5 μm)
  • Mobile Phase: MeCN/H2O (55:45) + 0.1% TFA
  • Flow: 1.0 mL/min
  • Retention: 6.8 min

Impurity Profile :

Impurity RRT Source
Biuret Byproduct 0.72 Isocyanate dimerization
N-Demethylated Analog 0.89 Incomplete methylation
Ortho-Substituted Urea 1.12 Regiochemical isomer

Chemical Reactions Analysis

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or indoline moieties, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.

Biological Activity

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

Chemical Structure C16H15N3O\text{Chemical Structure }\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly kinases. Studies indicate that it may function as an inhibitor of various kinases involved in inflammatory and proliferative pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)10.5Caspase activation
MCF7 (Breast Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)9.7Induction of apoptosis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha755
IL-6655

Case Studies

Several case studies have further elucidated the biological activity of this compound:

  • Study on Lung Cancer : A study involving A549 cells treated with different concentrations of the compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent for lung cancer.
  • Inflammation Model : In a zymosan-induced peritonitis model in mice, administration of the compound resulted in a significant decrease in neutrophil infiltration and pro-inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Key Pharmacokinetic Parameters

Parameter Value
Oral Bioavailability45%
Half-Life4 hours
Volume of Distribution0.8 L/kg

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